Cas no 478047-04-0 (1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one)

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one structure
478047-04-0 structure
Product name:1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
CAS No:478047-04-0
MF:
MW:
MDL:MFCD02186476
CID:3028627

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • (E)-1,1,1-TRIFLUORO-4-(4-PHENYLPIPERAZINO)-3-BUTEN-2-ONE
    • 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
    • (E)-1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
    • MDL: MFCD02186476

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523438-1g
(E)-1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
478047-04-0 98%
1g
¥1229.00 2024-05-12
Key Organics Ltd
4R-0601-10MG
(E)-1,1,1-trifluoro-4-(4-phenylpiperazino)-3-buten-2-one
478047-04-0 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
4R-0601-10G
(E)-1,1,1-trifluoro-4-(4-phenylpiperazino)-3-buten-2-one
478047-04-0 >95%
10g
£1575.00 2025-02-09
Apollo Scientific
PC300679-5g
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
478047-04-0
5g
£396.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523438-10g
(E)-1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
478047-04-0 98%
10g
¥8503.00 2024-05-12
Key Organics Ltd
4R-0601-5MG
(E)-1,1,1-trifluoro-4-(4-phenylpiperazino)-3-buten-2-one
478047-04-0 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
4R-0601-0.5G
(E)-1,1,1-trifluoro-4-(4-phenylpiperazino)-3-buten-2-one
478047-04-0 >95%
0.5g
£105.00 2025-02-09
abcr
AB300132-500mg
(E)-1,1,1-Trifluoro-4-(4-phenylpiperazino)-3-buten-2-one; .
478047-04-0
500mg
€215.40 2025-02-15
abcr
AB300132-1g
(E)-1,1,1-Trifluoro-4-(4-phenylpiperazino)-3-buten-2-one; .
478047-04-0
1g
€389.60 2025-02-15
A2B Chem LLC
AI78617-10mg
(3E)-1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
478047-04-0 >95%
10mg
$240.00 2024-04-19

Additional information on 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one: A Comprehensive Overview of Its Chemical Properties and Applications in Biomedical Research

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one, with the CAS No. 478047-04-0, represents a unique class of fluorinated compounds that have garnered significant attention in the field of biomedical research. This molecule, characterized by its trifluoromethyl group and a substituted piperazine ring, exhibits structural features that make it a promising candidate for drug development. Recent studies have highlighted its potential in modulating biological pathways, particularly in the context of neurodegenerative diseases and inflammatory disorders. The synthesis and functionalization of this compound have been extensively explored in 2023 and 2024, with researchers emphasizing its role as a scaffold for designing novel therapeutics.

The chemical structure of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is defined by its butenone backbone, which is functionalized with a trifluoromethyl group at the 1,1,1 positions and a phenylpiperazine moiety at the 4-position. This combination of functional groups imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for drug-like behavior. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that the trifluoromethyl substitution significantly improves the compound's ability to cross the blood-brain barrier, a key factor in targeting neurological conditions.

Recent advances in synthetic methodologies have enabled the efficient preparation of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one. A 2023 breakthrough in asymmetric catalysis, reported in *Organic Letters*, described a novel route to this compound using chiral auxiliaries, which reduces the number of synthetic steps and increases the yield. This method has been adopted in several pharmaceutical laboratories to optimize the production of this compound for preclinical studies. The ability to synthesize this molecule with high stereoselectivity is particularly valuable, as stereochemical differences can profoundly impact biological activity.

Biological studies on 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one have revealed its potential as a modulator of G protein-coupled receptors (GPCRs). In a 2024 study published in *Nature Communications*, researchers demonstrated that this compound interacts with the μ-opioid receptor, a target implicated in pain management and addiction. The compound's ability to selectively bind to this receptor without inducing significant side effects suggests its potential as a next-generation analgesic. Additionally, its structure allows for the incorporation of additional functional groups, enabling the design of receptor subtype-specific agents.

Another area of interest is the application of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one in anti-inflammatory therapies. A 2023 preclinical study in *Pharmacological Research* showed that this compound inhibits the NF-κB signaling pathway, a key mediator of inflammation. The compound's mechanism of action involves the suppression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in conditions like rheumatoid arthritis and inflammatory bowel disease. These findings underscore its potential as a therapeutic agent for chronic inflammatory disorders.

Furthermore, the compound has been investigated for its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2024 study in *Neuropharmacology* reported that 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one exhibits neuroprotective effects by reducing oxidative stress and enhancing mitochondrial function. The compound's ability to cross the blood-brain barrier, combined with its antioxidant properties, makes it a promising candidate for targeting the pathophysiological mechanisms underlying these diseases.

Computational studies have also played a critical role in understanding the molecular interactions of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one. Molecular docking simulations, as reported in *Bioorganic & Medicinal Chemistry* in 2023, revealed that the compound's piperazine ring forms hydrogen bonds with key residues in target proteins, enhancing its binding affinity. These insights have guided the rational design of derivatives with improved potency and selectivity.

Despite its promising properties, challenges remain in the development of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects require further investigation. Ongoing research in 2024 focuses on optimizing its pharmacokinetic profile through structural modifications, such as the introduction of hydrophilic substituents or the incorporation of prodrug moieties.

In conclusion, 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activity make it a versatile scaffold for the development of novel therapeutics. As research in 2023 and 2024 continues to uncover its potential, this compound is poised to play a pivotal role in addressing unmet medical needs in neurology, inflammation, and pain management.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:478047-04-0)1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
A1034646
Purity:99%
Quantity:1g
Price ($):158.0